![molecular formula C12H16O2 B14309271 {Ethoxy[(prop-2-en-1-yl)oxy]methyl}benzene CAS No. 111160-13-5](/img/structure/B14309271.png)
{Ethoxy[(prop-2-en-1-yl)oxy]methyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{Ethoxy[(prop-2-en-1-yl)oxy]methyl}benzene is an organic compound that belongs to the class of ethers It features a benzene ring substituted with an ethoxy group and a prop-2-en-1-yloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {Ethoxy[(prop-2-en-1-yl)oxy]methyl}benzene typically involves the reaction of benzyl alcohol derivatives with ethyl vinyl ether under acidic conditions. The reaction proceeds through the formation of an intermediate oxonium ion, which then undergoes nucleophilic attack by the ethyl vinyl ether.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a fixed-bed reactor where the reactants are passed over a catalyst bed at elevated temperatures and pressures. The catalyst commonly used is a solid acid catalyst, such as zeolites or sulfonated resins.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: {Ethoxy[(prop-2-en-1-yl)oxy]methyl}benzene can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or prop-2-en-1-yloxy groups are replaced by other nucleophiles. Common reagents include halides and amines.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Halides (e.g., HCl, HBr) in polar solvents, amines in aprotic solvents.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
Applications De Recherche Scientifique
{Ethoxy[(prop-2-en-1-yl)oxy]methyl}benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of {Ethoxy[(prop-2-en-1-yl)oxy]methyl}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds or hydrophobic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Similar structure but with a methoxy group instead of an ethoxy group.
2-Ethoxy-1-((3-methyl-2-buten-1-yl)oxy-4-((3-methyl-2-buten-1-yl)oxymethyl))benzene: Contains additional substituents on the benzene ring.
Uniqueness
{Ethoxy[(prop-2-en-1-yl)oxy]methyl}benzene is unique due to its specific combination of ethoxy and prop-2-en-1-yloxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
111160-13-5 |
|---|---|
Formule moléculaire |
C12H16O2 |
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
[ethoxy(prop-2-enoxy)methyl]benzene |
InChI |
InChI=1S/C12H16O2/c1-3-10-14-12(13-4-2)11-8-6-5-7-9-11/h3,5-9,12H,1,4,10H2,2H3 |
Clé InChI |
QEWKTBCMKHGEHJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C1=CC=CC=C1)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


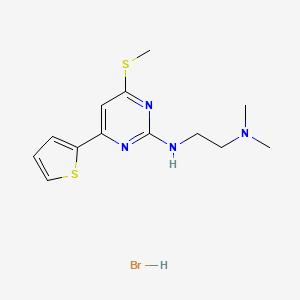
![3-[Amino(methyl-thio)methylene]pentane-2,4-dione](/img/structure/B14309198.png)
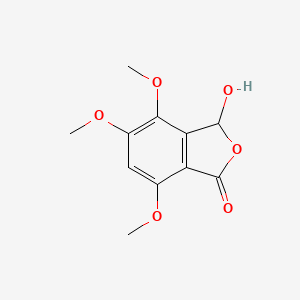

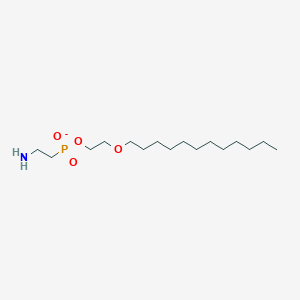
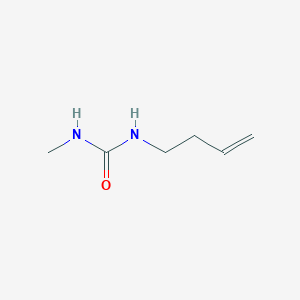

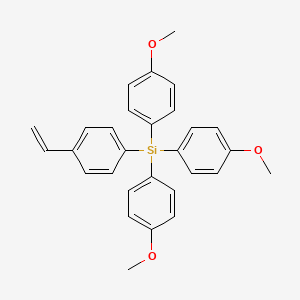
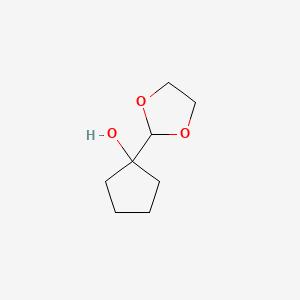
![2-[2-(4-Hydroxyphenyl)butan-2-yl]phenol](/img/structure/B14309255.png)
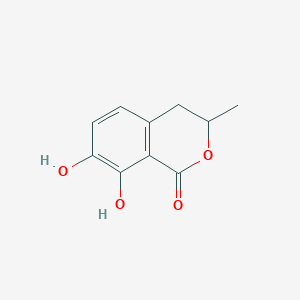
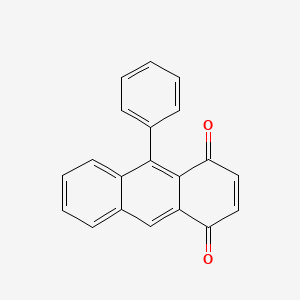
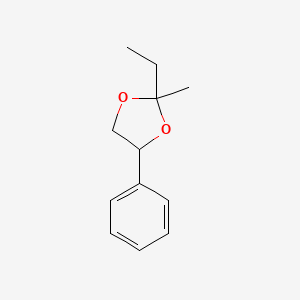
![3-(Chloromethyl)bicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B14309282.png)
